molecular formula C12H18N2O3S B4472392 N-ETHYL-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

N-ETHYL-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4472392
M. Wt: 270.35 g/mol
InChI Key: UFQHIHYHIXQOOG-UHFFFAOYSA-N
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Description

N-ETHYL-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, a methyl group, and a methanesulfonamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves the following steps:

    Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The resulting amine is reacted with methanesulfonyl chloride to form the methanesulfonamido derivative.

    Ethylation: Finally, the compound is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-ETHYL-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ETHYL-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-ETHYL-4-METHYLMETANILIC ACID: Similar structure but lacks the methanesulfonamido group.

    N-METHYL-4-METHYLBENZAMIDE: Similar structure but lacks the ethyl group and methanesulfonamido group.

    4-METHYLBENZAMIDE: Lacks both the ethyl and methanesulfonamido groups.

Uniqueness

N-ETHYL-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is unique due to the presence of both the ethyl and methanesulfonamido groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-ethyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-5-13-12(15)10-7-6-9(2)11(8-10)14(3)18(4,16)17/h6-8H,5H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQHIHYHIXQOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)C)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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